![molecular formula C22H35N3O3S B5548750 1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

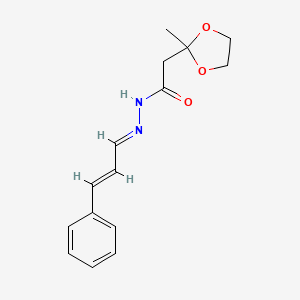

Description

Synthesis Analysis

The synthesis of compounds related to "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide" often involves multistep synthetic routes including conjugate additions, cyclizations, and substitutions. For instance, the methodology for creating complex piperidine and pyrrolidine derivatives involves the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular acylation and cyclization steps (Back & Nakajima, 2000). This approach illustrates the intricate strategies employed in the synthesis of such molecules, highlighting the chemical versatility and reactivity of the sulfone and piperidine functional groups.

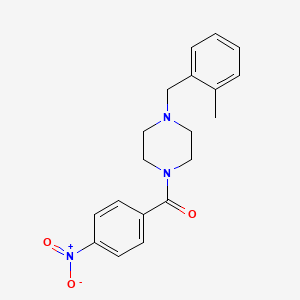

Molecular Structure Analysis

The molecular structure of related compounds showcases significant insights into the conformational and crystalline aspects, contributing to our understanding of "1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide." For example, studies on the crystal structure of N-p-Methylbenzyl benzamide reveal intermolecular hydrogen bonding patterns and molecular geometry, which are crucial for predicting the behavior and reactivity of similar compounds (Luo & Huang, 2004).

Chemical Reactions and Properties

Compounds with sulfone and piperidine groups participate in a variety of chemical reactions, displaying a range of properties such as reactivity towards nucleophiles, electrophiles, and radicals. The synthesis of biologically active O-substituted derivatives of piperidine sulfonamides demonstrates the chemical versatility and potential for further functionalization of the core piperidine structure (Khalid et al., 2013).

Scientific Research Applications

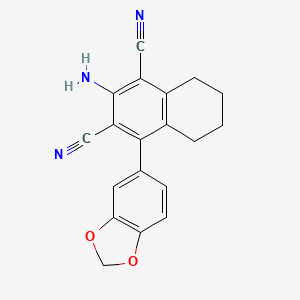

Synthesis of Heterocyclic Compounds

The synthesis and transformation of piperidines and pyrrolidines are crucial for the development of various bioactive molecules. For example, Back and Nakajima (2000) describe a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process is significant for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the potential of such structures in complex organic synthesis and drug discovery (Back & Nakajima, 2000).

Advanced Polymer Materials

The research on sulfone-containing polymers indicates their importance in developing materials with exceptional thermal stability and mechanical properties. Liu et al. (2013) investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit low dielectric constants, high transparency, and excellent thermal stability, making them suitable for applications in electronics and advanced material sciences (Liu et al., 2013).

Medicinal Chemistry and Drug Design

The sulfonyl group is a key functional component in many pharmacologically active compounds. Studies on sulfone derivatives have shown promising biological activities, including anticancer, antifungal, and enzyme inhibition properties. For instance, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, demonstrating potent activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications (Khalid et al., 2013).

Additionally, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers, using 1-(2-aminoethyl)piperazine and divinyl sulfone as monomers. This research opens up possibilities for creating novel polymeric materials with potential applications in biomedicine and materials science (Yan & Gao, 2000).

properties

IUPAC Name |

1-[(2-methylphenyl)methylsulfonyl]-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O3S/c1-18-7-3-4-8-21(18)17-29(27,28)25-15-10-20(11-16-25)22(26)23-12-9-19(2)24-13-5-6-14-24/h3-4,7-8,19-20H,5-6,9-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISRSWIHUQJLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methylbenzyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)butyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)